molecular formula C13H11BrO3S B1331175 Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)- CAS No. 83642-28-8

Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-

Cat. No. B1331175
CAS RN: 83642-28-8
M. Wt: 327.2 g/mol
InChI Key: UTOBNWJHJAXJFP-UHFFFAOYSA-N
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Description

“Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-” is a chemical compound with the molecular formula C13H11BrO3S . It is also known by other names such as “1-(4-bromophenoxy)-4-methanesulfonylbenzene” and "1-(4-bromophenoxy)-4-methylsulfonylbenzene" .


Molecular Structure Analysis

The molecular structure of “Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-” consists of a benzene ring with a bromine atom and a phenoxy group attached at the 1 and 4 positions, respectively. The phenoxy group is further substituted with a methylsulfonyl group .


Physical And Chemical Properties Analysis

“Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-” has a molecular weight of 327.20 g/mol . It has a computed XLogP3 value of 3, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . Its topological polar surface area is 51.8 Ų .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Enzyme Inhibition : Benzene derivatives including 1-bromo-4-(4-(methylsulfonyl)phenoxy)- have been synthesized and tested for their inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase I and II. These compounds have shown promising inhibition capabilities, indicating potential for further research in enzyme-related therapies or studies (Bayrak et al., 2019).

Chemical Synthesis and Optimization

  • Synthesis of Derivatives : Efficient methods have been developed for the synthesis of (prop-2-ynyloxy) benzene derivatives, including those involving bromophenol groups. These methods provide high yields and are important for the production of various compounds used in different scientific applications (Batool et al., 2014).
  • Fluorescent Molecule Synthesis : Research into the synthesis of fluorescent molecules, such as those based on 1,8-naphthalic anhydride, includes using bromobenzene derivatives. These studies contribute to the understanding of fluorescence in various solvents, providing insights into the development of new materials for imaging applications (Al‐Aqar, 2020).

Antioxidant Activity

  • Natural Antioxidants from Marine Algae : Bromophenols isolated from marine red algae, including derivatives of 1-bromo-4-(4-(methylsulfonyl)phenoxy)-, have been studied for their antioxidant activity. These compounds exhibit strong radical scavenging abilities, suggesting their potential use as natural antioxidants in various applications (Li et al., 2011).

Thermodynamic Studies

  • Solubility and Thermodynamic Functions : The solubility of 1-methyl-4-(methylsulfonyl)benzene in various solvents and its thermodynamic functions have been studied, providing critical data for the compound's purification and application in different chemical processes (Xu et al., 2016).

Fluorescence and Luminescence Studies

  • Green Fluorophores Development : Benzene derivatives like 2,5-bis(methylsulfonyl)-1,4-diaminobenzene have been developed as green fluorophores. These compounds exhibit high emission, photostability, and are suitable for various imaging applications due to their solvent- and pH-independent fluorescence (Beppu et al., 2015).

PTP1B Inhibitors Synthesis

  • Synthesis of Bromophenols as PTP1B Inhibitors : Synthesizing bromophenols, including derivatives of 1-bromo-4-(4-(methylsulfonyl)phenoxy)-, as inhibitors for the protein tyrosine phosphatase 1B (PTP1B) has been explored. These compounds have moderate inhibitory activities, suggesting potential for further development in therapeutic applications (Guo et al., 2011).

properties

IUPAC Name

1-(4-bromophenoxy)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOBNWJHJAXJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232483
Record name Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-

CAS RN

83642-28-8
Record name Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083642288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9.54 g (0.0500 mole) of 4-chlorophenyl methyl sulfone, 13.0 g (0.0750 mole) of 4-bromophenol, 10.37 g (0.0750 mole) of K2CO3 and 150 ml of sulfolane was heated at 150° C. for 5.5 hrs and at 160° C. for 3.5 hrs. The reaction mixture was cooled and poured into a solution of 200 ml of 20% aqueous NaOH and 400 ml of water. The crystalline product was collected by filtration, washed well with water and dried, which gave 8.27 g (50.6% yield) of product. Recrystallization from ethanol afforded purified 1-bromo-4-(4-(methylsulfonyl)phenoxy)benzene, mp 127.5°-129° C.
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
10.37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
50.6%

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